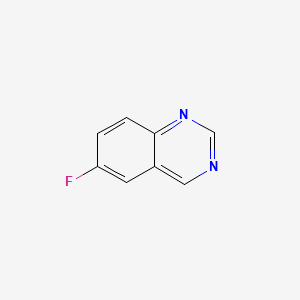
6-Fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family It is characterized by the presence of a fluorine atom at the sixth position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction proceeds under reflux conditions, leading to the formation of the quinazoline ring with a fluorine atom at the sixth position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Properties
IUPAC Name |
6-fluoroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDVMJEMZLFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663980 |
Source


|
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-44-8 |
Source


|
| Record name | 6-Fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What structural features of 6-fluoroquinazolines contribute to their dual inhibitory activity against TNF-α production and T cell proliferation?
A1: Research by [] investigated the structure-activity relationship of 6-fluoroquinazolines. They found that the presence of a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring, along with a 7-(1-piperazino) group, was crucial for exhibiting both inhibitory activities. Compound 7a, possessing these structural features, demonstrated efficacy in inhibiting TNF-α production and T cell proliferation in vitro and showed anti-inflammatory effects in a rat model of adjuvant arthritis [].
Q2: How effective are 6-fluoroquinazoline derivatives as antifungal agents compared to existing treatments?
A2: A study by [] designed and synthesized a series of 1,3,4-oxa(thia)diazole derivatives containing a this compound moiety. Several compounds exhibited promising antifungal activity against Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. Notably, compounds 6b, 6d, 6t, 6v, and 6x displayed greater than 55% inhibition against Gibberella zeae at 50 µg/mL, outperforming the control agent Hymexazol (51% inhibition). Furthermore, compound 6v exhibited a remarkable 72% inhibition rate against Colletotrichum gloeosporioides at 50 µg/mL, exceeding Hymexazol's 70% inhibition []. This highlights the potential of this compound derivatives as potent antifungal agents.
Q3: What spectroscopic techniques are commonly employed for the structural characterization of novel this compound derivatives?
A3: Researchers utilize a combination of spectroscopic techniques to confirm the synthesis and structural identity of novel this compound compounds. For instance, [] employed ¹H NMR, IR spectroscopy, and elemental analysis. Specifically, ¹H NMR analysis revealed a characteristic single peak in the δ 9.74~9.79 ppm region, indicative of the -NH proton at the 4-position of the quinazoline ring []. Furthermore, IR spectroscopy confirmed the formation of the target compounds by the presence of a peak in the 3618~3278 cm⁻¹ region, corresponding to the N-H stretching vibration [].
Q4: Are there crystallographic studies available for any of the synthesized this compound compounds?
A4: Yes, in addition to spectroscopic characterization, [] employed single-crystal X-ray diffraction analysis to confirm the structures of compounds 6i and 8x. This technique provided detailed three-dimensional structural information, offering valuable insights into the molecular geometry and arrangement of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
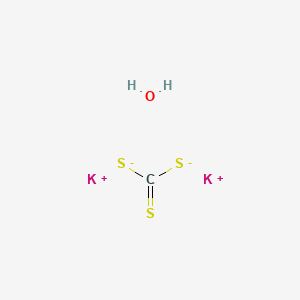
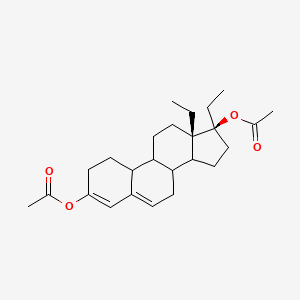


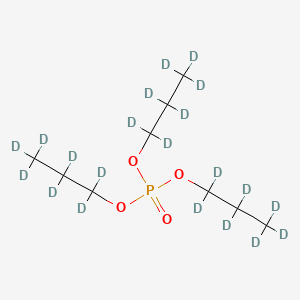
![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

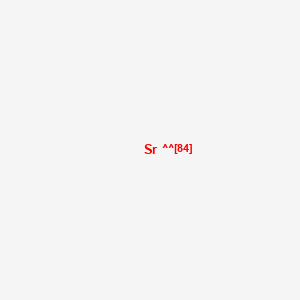
![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
